3-Methyladipic acid

Description

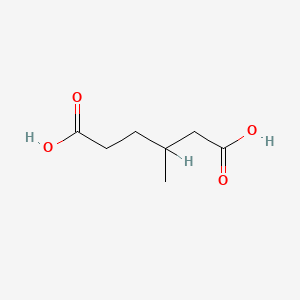

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEOWUNSTUDKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863090 | |

| Record name | 3-Methylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |

| Record name | (±)-3-Methyladipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-Methyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methyl-adipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLADIPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-methyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 3-Methyladipic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-methyladipic acid. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this dicarboxylic acid. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and its role as a metabolite in human physiology, particularly in the context of Refsum disease. Furthermore, this guide presents detailed experimental protocols for its synthesis, purification, and analysis, alongside visual diagrams to illustrate key pathways and workflows.

Chemical Properties and Structure

This compound, also known as 3-methylhexanedioic acid, is a dicarboxylic acid with a methyl group at the C-3 position.[1] This substitution introduces a chiral center, resulting in two enantiomers: (R)-3-methyladipic acid and (S)-3-methyladipic acid. The compound is typically available as a racemic mixture.

Chemical Structure

The structure of this compound consists of a six-carbon chain with carboxylic acid groups at both ends and a methyl group on the third carbon.

-

Canonical SMILES: CC(CCC(=O)O)CC(=O)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-methylhexanedioic acid | [1] |

| Synonyms | 3-Methylhexanedioic acid, β-Methyladipic acid | [4] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White crystalline solid/powder | [4][5] |

| Melting Point | 100-102 °C | [6][7] |

| Boiling Point | 230 °C at 30 mmHg | [6][7] |

| Water Solubility | 248 mg/mL at 26 °C | [8] |

| pKa (Strongest Acidic) | 4.04 (Predicted) | |

| logP | 0.65 (Predicted) |

Table 1: Physicochemical Properties of this compound

Biological Significance: Role in Phytanic Acid Metabolism

This compound is a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from the diet.[3] In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid is deficient due to a genetic disorder. Consequently, the ω-oxidation pathway becomes the main route for its degradation, leading to the formation and urinary excretion of this compound.[3] Therefore, urinary levels of this compound can serve as a biomarker for the ω-oxidation of phytanic acid in patients with this condition.[3]

Metabolic Pathway in Refsum Disease

The following diagram illustrates the metabolic fate of phytanic acid in individuals with Adult Refsum Disease, highlighting the pathway that leads to the production of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The following protocol is based on the principles of sulfenylation and dehydrosulfenylation of esters, a method developed by Trost, Salzmann, and Hiroi, which can be adapted for the synthesis of this compound. The synthesis starts from ethyl isovalerate.

Experimental Workflow for Synthesis

Procedure:

-

Enolate Formation: A solution of ethyl isovalerate in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to form the corresponding lithium enolate.

-

Sulfenylation: A solution of diphenyl disulfide in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time to allow for the formation of the α-phenylthio ester.

-

Oxidation: The resulting α-phenylthio ester is oxidized to the corresponding sulfoxide (B87167) using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.

-

Syn-Elimination: The crude sulfoxide is heated in a suitable solvent (e.g., toluene) to induce syn-elimination of the phenylsulfenic acid, yielding the α,β-unsaturated ester.

-

Michael Addition: The α,β-unsaturated ester is subjected to a Michael addition reaction with a suitable nucleophile, such as lithium dimethylcuprate, to introduce a methyl group at the β-position, forming a diester intermediate.

-

Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid). The crude this compound precipitates and can be collected by filtration.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent, typically water or a mixed solvent system.

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimum amount of hot solvent (e.g., boiling water) in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: The crystallized this compound is collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Analytical Methods

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is esterification to form the more volatile methyl esters.

Derivatization (Esterification) Protocol:

-

A known amount of the this compound sample is placed in a reaction vial.

-

A solution of boron trifluoride in methanol (B129727) (BF₃-MeOH) is added to the vial.

-

The vial is sealed and heated at a controlled temperature (e.g., 60-80 °C) for a specified time to ensure complete esterification.

-

After cooling, the resulting dimethyl 3-methyladipate is extracted with an organic solvent (e.g., hexane).

-

The organic layer is washed with water and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is carefully evaporated, and the residue is redissolved in a suitable solvent for GC-MS injection.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection, depending on the sample concentration.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a period to ensure elution of all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range appropriate for the expected fragments of dimethyl 3-methyladipate.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is accurately weighed into a clean, dry vial.

-

The sample is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

The solution is transferred to a 5 mm NMR tube.

NMR Acquisition Parameters:

-

¹H NMR: A standard proton NMR experiment is performed to observe the chemical shifts and coupling patterns of the hydrogen atoms.

-

¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is conducted to determine the number and chemical environment of the carbon atoms.

-

2D NMR (Optional): For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, structure, and biological relevance of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and professionals engaged in studies involving this molecule. The provided diagrams aim to facilitate a clearer understanding of its metabolic context and the experimental workflows associated with its synthesis and characterization. This foundational knowledge is crucial for its potential applications in various scientific and developmental fields.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemically driven desaturation of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Biological Role of 3-Methyladipic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladipic acid (3-MAA), a dicarboxylic acid, serves as a critical biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Adult Refsum Disease (ARD). While present in trace amounts in healthy individuals, its concentration in urine and plasma elevates significantly when the primary metabolic pathway for phytanic acid is impaired. This guide provides an in-depth exploration of the metabolic origins of 3-MAA, its biochemical significance, and its clinical relevance. Detailed experimental protocols for its quantification and visualization of the associated metabolic pathways are also presented to aid researchers in their investigative endeavors.

Introduction

This compound (3-methylhexanedioic acid) is a seven-carbon, methyl-branched dicarboxylic acid.[1] In healthy individuals, it is a minor urinary metabolite. However, its clinical significance is pronounced in the context of inherited metabolic disorders affecting fatty acid oxidation. This document will elucidate the metabolic pathways responsible for the generation of 3-MAA, its role as a diagnostic marker, and its potential broader implications in metabolic homeostasis.

Metabolic Origin of this compound

The primary source of this compound is the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and the fat of ruminant animals.[2] The catabolism of phytanic acid is essential as its accumulation is neurotoxic.

The Omega-Oxidation Pathway of Phytanic Acid

In healthy individuals, phytanic acid is primarily metabolized through alpha-oxidation in peroxisomes. However, a secondary pathway, omega (ω)-oxidation, which occurs in the smooth endoplasmic reticulum of the liver and kidneys, becomes crucial when alpha-oxidation is deficient, as is the case in Adult Refsum Disease.[3][4] This alternative pathway is responsible for the formation of 3-MAA.

The initial steps of omega-oxidation involve the hydroxylation of the terminal methyl group of phytanic acid, a reaction catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F subfamilies (CYP4F3A, CYP4F3B, CYP4A11, and CYP4F2).[5] The resulting ω-hydroxyphytanic acid is then further oxidized to a dicarboxylic acid, phytanedioic acid, by alcohol and aldehyde dehydrogenases.[5] This dicarboxylic acid can then undergo β-oxidation from the ω-end, leading to the sequential removal of two-carbon units. This process ultimately yields the final metabolite, this compound, which is then excreted in the urine.[4]

Clinical Significance

Adult Refsum Disease (ARD)

ARD is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, a key component of the α-oxidation pathway. This deficiency leads to the accumulation of phytanic acid in plasma and tissues, resulting in neurological symptoms, retinitis pigmentosa, and anosmia. In ARD patients, the ω-oxidation pathway serves as the primary route for phytanic acid detoxification. Consequently, urinary excretion of 3-MAA is significantly elevated and directly correlates with plasma phytanic acid levels.[2][6] This makes the quantification of 3-MAA a valuable tool for monitoring dietary compliance and the metabolic status of ARD patients.

Other Metabolic Disorders

Elevated levels of dicarboxylic acids, including 3-MAA, can also be observed in other conditions where β-oxidation is impaired, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. In these disorders, the overload of fatty acids can lead to an upregulation of the ω-oxidation pathway.

Quantitative Data

The concentration of this compound in biological fluids is a key indicator of underlying metabolic dysfunction. The following tables summarize available quantitative data.

| Analyte | Matrix | Population | Concentration Range | Reference |

| This compound | Urine | Healthy Children (North Indian) | 0 - 1.2 mmol/mol creatinine | [7] |

| This compound | Urine | Healthy Children (Iranian) | Present in 60-80% of samples | [8] |

| This compound | Urine | Healthy Adults (Controls) | ~3.4 mg/g creatinine | [9] |

| This compound | Urine | Adult Refsum Disease (ARD) Patients | 6.8 (1.9–14.4) mg/day | [10] |

| Phytanic Acid Clearance (via 3-MAA) | - | Adult Refsum Disease (ARD) Patients | 6.9 (2.8–19.4) mg/day | [2] |

Note: Reference ranges can vary between laboratories and populations. The data presented should be considered indicative.

Experimental Protocols

The quantitative analysis of this compound in biological fluids, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS).

Principle

Organic acids, including 3-MAA, are extracted from the biological matrix. Due to their low volatility, they must be chemically modified (derivatized) to form more volatile compounds suitable for GC analysis. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the signal of the analyte to that of a known amount of an internal standard.

Detailed Methodology for Urinary 3-MAA Quantification by GC-MS

5.2.1. Sample Preparation and Extraction

-

Sample Collection: Collect a random or first-morning urine sample in a sterile, preservative-free container. Store at -20°C until analysis.

-

Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or another dicarboxylic acid not present in urine, such as tropic acid).

-

Acidification: Adjust the pH of the urine sample to approximately 1-2 with hydrochloric acid (HCl). This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.

-

Liquid-Liquid Extraction: Add 3-5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether). Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture at 2000-3000 x g for 5-10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Phase: Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize the recovery of organic acids. Combine the organic extracts.

-

Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a temperature of 40-50°C.

5.2.2. Derivatization (Silylation)

-

Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[11]

-

Reaction: To the dried extract, add 50-100 µL of the silylating reagent and 50-100 µL of a solvent such as pyridine (B92270) or acetonitrile.

-

Incubation: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to allow the derivatization reaction to proceed to completion. This reaction replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, forming volatile TMS esters.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]

- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 8. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyladipic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Human Urinary Metabolite

Abstract

3-Methyladipic acid (3-MAA) is a dicarboxylic acid found in human urine that serves as a critical biomarker for certain metabolic disorders.[1] While typically present in trace amounts in healthy individuals, its excretion is significantly elevated in conditions affecting fatty acid metabolism, most notably in Adult Refsum Disease (ARD). This technical guide provides a comprehensive overview of 3-MAA, including its biochemical origins, associated metabolic pathways, clinical significance, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the identification of novel therapeutic targets.

Introduction to this compound

This compound, systematically known as 3-methylhexanedioic acid, is an alpha,omega-dicarboxylic acid.[1] It is a derivative of adipic acid with a methyl group at the C-3 position. As a human urinary metabolite, its presence and concentration can provide valuable insights into the functioning of specific metabolic pathways.

Biochemical Origins and Metabolic Pathways

The primary source of urinary this compound is the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet.[2] In healthy individuals, phytanic acid is primarily metabolized through alpha-oxidation in the peroxisomes. However, in certain pathological conditions, an alternative pathway, omega-oxidation, becomes more prominent.

The Omega-Oxidation of Phytanic Acid

When the alpha-oxidation pathway is impaired, as is the case in Adult Refsum Disease due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, the body utilizes the omega-oxidation pathway to metabolize the accumulating phytanic acid.[2][3] This pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys, involves a series of enzymatic reactions that ultimately lead to the formation of dicarboxylic acids, including this compound.[4]

The key steps of the omega-oxidation of phytanic acid are as follows:

-

Hydroxylation: The terminal methyl group (omega-carbon) of phytanic acid is hydroxylated by a cytochrome P450 enzyme to form ω-hydroxyphytanic acid.[4]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, phytanedioic acid.[4]

-

Beta-Oxidation: This dicarboxylic acid can then undergo beta-oxidation from the omega-end, leading to the formation of shorter-chain dicarboxylic acids, including this compound, which is then excreted in the urine.[5]

Association with Branched-Chain Amino Acid Metabolism

While this compound is not a direct catabolite of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, its analysis is often included in the broader screening for organic acidurias, which can be indicative of disorders in BCAA metabolism.[6][7] For instance, maple syrup urine disease (MSUD) is a disorder of BCAA catabolism that leads to the accumulation of branched-chain ketoacids in the urine.[8] Therefore, the presence of elevated 3-MAA alongside other specific organic acids can aid in the differential diagnosis of various metabolic disorders.

Clinical Significance

The primary clinical significance of urinary this compound lies in its role as a biomarker for Adult Refsum Disease (ARD) . In individuals with ARD, the accumulation of phytanic acid due to deficient alpha-oxidation leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and ataxia.[9] The measurement of urinary 3-MAA can be used to assess the activity of the alternative omega-oxidation pathway and monitor the metabolic state of patients.[2]

Quantitative Data

The concentration of this compound in urine is a key diagnostic parameter. The following tables summarize available quantitative data for different populations.

Table 1: Urinary this compound in a Healthy Pediatric Population

| Age Group | Mean ± SD (mmol/mol creatinine) |

| Data not available in the reviewed literature | - |

Note: While one study identified this compound in a healthy North Indian pediatric population, specific quantitative ranges were not provided in the accessible text.[10] Further research is needed to establish definitive reference ranges for different pediatric age groups.

Table 2: Urinary this compound in Patients with Adult Refsum Disease (ARD)

| Parameter | Value | Reference |

| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | [8][11][12] |

| 20.4 (8.3–57.4) µmol PA/day | [8][11][12] | |

| Correlation with plasma PA levels (r) | 0.61 (P = 0.03) | [8][11] |

| Increase in 3-MAA excretion during a 56h fast | 208 ± 58% | [8][11] |

PA: Phytanic Acid

Experimental Protocols

The gold standard for the quantification of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Detailed Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol provides a general framework for the analysis of urinary organic acids, including this compound.

5.1.1. Sample Preparation and Extraction

-

Urine Collection and Storage: Collect a random urine sample (at least 5 mL) in a clean container. Samples should be stored frozen at -20°C or lower until analysis to ensure stability.[14]

-

Normalization: Thaw the urine sample and determine the creatinine (B1669602) concentration to normalize the volume of urine used for analysis. This corrects for variations in urine dilution.

-

Internal Standard Addition: To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg). Add a known amount of an internal standard (e.g., tropic acid) to account for variations during sample preparation and analysis.[10]

-

Oximation (for keto-acids): Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and incubate at 60°C for 30 minutes. This step converts keto groups to oximes.[10]

-

Acidification: Acidify the sample to a pH of approximately 1 using hydrochloric acid (HCl).

-

Extraction: Add sodium chloride to saturate the solution. Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging. Repeat the extraction process to ensure complete recovery of the organic acids.[15]

-

Drying: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

5.1.2. Derivatization

-

Reagent Addition: To the dried extract, add a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[3] This step converts the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives suitable for GC analysis.

-

Incubation: Cap the vial and incubate at a specific temperature (e.g., 75°C) for a defined period (e.g., 15-30 minutes) to allow the derivatization reaction to complete.[14]

5.1.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: The volatile TMS derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl methyl siloxane column). A temperature gradient is typically used to elute the different organic acids at different retention times.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Future Perspectives and Drug Development

The understanding of the metabolic pathways leading to the production of this compound, particularly the omega-oxidation pathway, opens up potential avenues for therapeutic intervention in diseases like Adult Refsum Disease. Modulating the activity of the cytochrome P450 enzymes involved in the initial hydroxylation step could potentially enhance the clearance of phytanic acid. Furthermore, as a sensitive biomarker, urinary 3-MAA can be a valuable tool in preclinical and clinical studies for evaluating the efficacy of novel therapies aimed at correcting metabolic dysregulation in fatty acid oxidation disorders.

Conclusion

This compound is a significant human urinary metabolite that provides a window into the complex world of fatty acid metabolism. Its strong association with Adult Refsum Disease makes it an indispensable biomarker for the diagnosis and monitoring of this condition. The detailed methodologies for its quantification, primarily through GC-MS, are well-established, allowing for reliable and reproducible measurements. For researchers and drug development professionals, a thorough understanding of the biochemistry, clinical relevance, and analytical techniques related to this compound is crucial for advancing the field of metabolic disorders and developing targeted therapies.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

References

- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. nvkc.nl [nvkc.nl]

- 3. erndim.org [erndim.org]

- 4. byjus.com [byjus.com]

- 5. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. metbio.net [metbio.net]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyladipic acid, a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. The document covers the historical context of its discovery, its physicochemical properties, and its biochemical role, particularly in the context of Refsum disease. Detailed experimental protocols for its analysis, a summary of its synthesis, and its clinical relevance as a biomarker are presented. This guide is intended to be a valuable resource for researchers and clinicians working in the fields of metabolic disorders, clinical chemistry, and drug development.

Introduction

This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is an alpha,omega-dicarboxylic acid.[1] It is a human urinary metabolite that has garnered significant attention due to its association with certain inborn errors of metabolism, most notably Refsum disease.[2] In this condition, the primary pathway for the breakdown of phytanic acid is deficient, leading to the upregulation of an alternative pathway, ω-oxidation, which results in the production and excretion of this compound.[2] Consequently, urinary levels of this compound serve as a crucial biomarker for monitoring the ω-oxidation of phytanic acid in patients with adult Refsum disease.[3]

History of Discovery and Association with Disease

The study of dicarboxylic acids in urine has a history rooted in the investigation of metabolic disorders. The concept of ω-oxidation of fatty acids, the pathway responsible for the formation of dicarboxylic acids, was first described by Verkade et al.[4] While the specific first discovery of this compound is not prominently documented, its clinical significance became apparent with the investigation of Refsum disease. In 1983, Greter, Lindstedt, and Steen reported the consistent presence of increased concentrations of 3-methylhexanedioic acid in the urine of patients with Refsum's disease, alongside 2,6-dimethyloctanedioic acid.[5] They proposed that these compounds are formed from phytanic acid through an initial ω-oxidation followed by subsequent β-oxidation.[5] This discovery established this compound as a key metabolite in the pathophysiology of this rare genetic disorder.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[6] Its structure consists of an adipic acid backbone with a methyl group at the third carbon, which introduces a chiral center.[6] The compound is often encountered as a racemic mixture.[6]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 97-102 °C | [7] |

| Boiling Point | 230 °C at 30 mmHg | [7] |

| Water Solubility | 248 mg/mL at 26 °C | [8] |

| pKa (strongest acidic) | ~4.04 (Predicted) | [9] |

| LogP | 0.65 (Predicted) | [9] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of adipic acid, a related compound, shows resonances for the -COOH protons around 11-12 ppm, the -CH₂- groups adjacent to the carbonyls at approximately 2.2 ppm, and the central -CH₂- groups between 1.5-2.0 ppm.[10] For this compound, additional signals corresponding to the methyl group and the methine proton would be expected.

-

¹³C NMR: In the carbon-13 NMR spectrum of adipic acid, the carbonyl carbons of the carboxylic acid groups resonate around 170-180 ppm, while the methylene (B1212753) carbons appear in the 25-30 ppm range.[10] The introduction of the methyl group in this compound would lead to distinct signals for the methyl, methine, and non-equivalent methylene carbons. Predicted spectra are available in public databases.

The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is characterized by specific fragmentation patterns. For dicarboxylic acids, fragmentation often involves cleavage adjacent to the carbonyl groups. The TMS derivative of adipic acid shows characteristic ions that can be used for its identification.[11] For the TMS derivative of this compound, the mass spectrum would exhibit a molecular ion peak and fragment ions resulting from the loss of methyl groups from the TMS moieties and cleavage of the carbon chain.

Biochemical Significance and Metabolic Pathway

The ω-Oxidation of Phytanic Acid

In healthy individuals, the branched-chain fatty acid, phytanic acid, is primarily metabolized via α-oxidation in the peroxisomes. However, in patients with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway.[3] This leads to the activation of an alternative catabolic route known as ω-oxidation, which occurs in the endoplasmic reticulum.[2]

The ω-oxidation pathway involves the following key steps:

-

Hydroxylation: The terminal methyl group (ω-carbon) of phytanic acid is hydroxylated by a cytochrome P450 enzyme.

-

Oxidation to Aldehyde: The resulting ω-hydroxy phytanic acid is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid, ω-carboxyphytanic acid, by an aldehyde dehydrogenase.

-

β-Oxidation: This dicarboxylic acid can then undergo β-oxidation from the ω-end, leading to the formation of shorter-chain dicarboxylic acids, ultimately yielding this compound.[5]

The following diagram illustrates the metabolic pathway leading to the formation of this compound in Refsum disease.

References

- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. aurametrix.weebly.com [aurametrix.weebly.com]

- 5. (+)-3-METHYLHEXANEDIOIC ACID | 623-82-5 [chemicalbook.com]

- 6. droracle.ai [droracle.ai]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. (3S)-3-methylhexanedioic acid | C7H12O4 | CID 6999745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brainly.com [brainly.com]

- 11. Adipic acid, TMS derivative [webbook.nist.gov]

The Role of 3-Methyladipic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladipic acid, a dicarboxylic acid, serves as a key biomarker in the alternative omega (ω)-oxidation pathway of fatty acid metabolism. This pathway becomes particularly significant in the context of inherited metabolic disorders such as Adult Refsum Disease (ARD), where the primary alpha-oxidation pathway for branched-chain fatty acids is impaired. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailed experimental protocols for its quantification, and a summary of relevant quantitative data. The guide is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development investigating fatty acid metabolism and related pathologies.

Introduction

Fatty acid metabolism is a complex network of catabolic and anabolic processes essential for energy homeostasis. While beta (β)-oxidation is the principal pathway for the degradation of straight-chain fatty acids, branched-chain fatty acids like phytanic acid require an initial alpha (α)-oxidation step. In certain genetic disorders, such as Adult Refsum Disease, defects in the α-oxidation pathway lead to the accumulation of phytanic acid, causing severe neurological and physiological symptoms.[1] In these instances, the body utilizes an alternative catabolic route known as omega (ω)-oxidation. This pathway, primarily occurring in the endoplasmic reticulum, culminates in the formation of dicarboxylic acids, with this compound being a terminal product of phytanic acid degradation.[2][3] Therefore, the detection and quantification of this compound in biological fluids, particularly urine, is a critical diagnostic marker for these conditions.[4]

Metabolic Pathways Involving this compound

The formation of this compound is the result of a multi-step metabolic process that begins with the ω-oxidation of phytanic acid and is followed by peroxisomal β-oxidation.

Omega (ω)-Oxidation of Phytanic Acid

When the peroxisomal α-oxidation pathway is deficient, phytanic acid is shunted to the ω-oxidation pathway in the endoplasmic reticulum. This process involves the following key steps:

-

ω-Hydroxylation: The terminal methyl group of phytanic acid is hydroxylated by a cytochrome P450 enzyme, specifically from the CYP4 family, to form ω-hydroxyphytanic acid.[2][5]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[2]

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized by an aldehyde dehydrogenase to form a dicarboxylic acid, phytanedioic acid.[2]

Peroxisomal β-Oxidation of Dicarboxylic Acids

The dicarboxylic acid produced from ω-oxidation, such as phytanedioic acid, is then transported into peroxisomes for further degradation via β-oxidation. This process shortens the carbon chain from the ω-end, eventually yielding this compound. The key enzymatic steps within the peroxisome are:

-

Acyl-CoA Synthetase: The dicarboxylic acid is activated to its corresponding diacyl-CoA.

-

Acyl-CoA Oxidase (ACOX): The first dehydrogenation step, producing a trans-2-enoyl-CoA and hydrogen peroxide.[6]

-

Bifunctional Enzyme (EHHADH or HSD17B4): Possesses both hydratase and dehydrogenase activities, converting the enoyl-CoA to a 3-ketoacyl-CoA.[6]

-

Thiolase (ACAA1 or SCPx): The final step involves the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened diacyl-CoA.[6] This cycle repeats until the final product, 3-methyladipoyl-CoA, is formed and subsequently hydrolyzed to this compound.

Quantitative Data

The urinary excretion of this compound is significantly elevated in individuals with Adult Refsum Disease compared to healthy controls. The following table summarizes key quantitative findings from a study by Wierzbicki et al. (2003).

| Parameter | Patient Cohort (n=11) | Notes |

| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | Expressed as phytanic acid metabolized per day.[4][7] |

| 20.4 (8.3–57.4) µmol PA/day | ||

| Correlation of 3-MAA excretion with plasma PA levels | r = 0.61 (P = 0.03) | A positive correlation was observed.[4][7] |

| Increase in 3-MAA excretion during a 56-hour fast (n=5) | 208 ± 58% | Paralleled a 158% (125–603%) rise in plasma PA.[4][7] |

| Plasma PA doubling time during fast | 29 hours | [4][7] |

PA: Phytanic Acid; 3-MAA: this compound

Experimental Protocols

The gold standard for the quantification of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for this analysis.

Urinary Organic Acid Analysis by GC-MS

This protocol outlines the key steps for sample preparation and analysis.

4.1.1. Sample Preparation

-

Sample Collection and Storage: A random urine sample is collected in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower prior to analysis to ensure stability.[8]

-

Normalization: To account for variations in urine concentration, the volume of urine used for extraction is typically normalized to the creatinine concentration.[9]

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to the urine sample before extraction to correct for sample loss during preparation and for variations in instrument response.[8]

-

Extraction: Organic acids are extracted from the acidified urine sample using a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether. This is typically a liquid-liquid extraction procedure. The organic layer is then separated and dried.[9][10]

-

Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted organic acids are derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[10][11]

4.1.2. GC-MS Analysis

-

Injection: A small volume (typically 1-2 µL) of the derivatized sample is injected into the GC.

-

Gas Chromatography: The volatile derivatives are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. A temperature gradient is used to elute the compounds over time.[12]

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[8]

4.1.3. Data Analysis

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve generated from standards of known concentrations.

Measurement of Phytanoyl-CoA Hydroxylase Activity

To assess the functionality of the α-oxidation pathway, the activity of phytanoyl-CoA hydroxylase, the rate-limiting enzyme, can be measured in liver homogenates or fibroblasts.

4.2.1. Assay Principle

The assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. Optimal activity requires the presence of co-substrates and cofactors.[13]

4.2.2. Reagents and Incubation

-

Substrate: Preformed phytanoyl-CoA

-

Co-substrates and Cofactors: 2-oxoglutarate, Fe²⁺, and ascorbate

-

Sample: Human liver homogenate or fibroblast cell lysate

The reaction mixture is incubated, and the product is then typically analyzed using techniques such as HPLC or GC-MS after appropriate extraction and derivatization.[13]

Conclusion and Future Directions

This compound is a crucial metabolite in the ω-oxidation pathway of fatty acid metabolism, serving as an indispensable biomarker for disorders of α-oxidation like Adult Refsum Disease. The accurate quantification of this dicarboxylic acid in urine using GC-MS provides a reliable diagnostic tool. Further research into the regulation of the ω-oxidation pathway and the specific enzymes involved may open new avenues for therapeutic interventions aimed at enhancing the clearance of toxic metabolites in patients with these debilitating genetic disorders. The development of more sensitive and high-throughput analytical methods will also be vital for early diagnosis and monitoring of disease progression and therapeutic efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP4 isoform specificity in the omega-hydroxylation of phytanic acid, a potential route to elimination of the causative agent of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. metbio.net [metbio.net]

- 9. mdpi.com [mdpi.com]

- 10. erndim.org [erndim.org]

- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 13. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of 3-Methyladipic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be detected in human physiological fluids. Its presence and concentration can be indicative of specific metabolic states and inborn errors of metabolism. Understanding the endogenous origins of 3-MAA is crucial for its application as a biomarker and for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the primary endogenous sources of 3-MAA in humans, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Endogenous Sources of this compound

The primary and most clinically significant endogenous source of this compound in humans is the ω-oxidation of phytanic acid. A secondary, less direct association exists with the catabolism of the branched-chain amino acid, leucine (B10760876).

ω-Oxidation of Phytanic Acid

Phytanic acid is a branched-chain fatty acid obtained from the diet, primarily from dairy products, ruminant fats, and certain fish. The typical catabolic route for phytanic acid is α-oxidation, which occurs in peroxisomes. However, in certain pathological conditions, this pathway is impaired, leading to the activation of an alternative pathway, ω-oxidation.

In the inherited metabolic disorder Refsum disease , a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks the α-oxidation pathway. This leads to an accumulation of phytanic acid, which is then shunted to the ω-oxidation pathway for degradation. This alternative pathway involves the hydroxylation of the terminal (ω) methyl group of phytanic acid, followed by successive oxidation steps and subsequent β-oxidation from the ω-end. This process ultimately yields several metabolites, including this compound, which is then excreted in the urine.[1][2][3]

The capacity of the ω-oxidation pathway to metabolize phytanic acid is dependent on the plasma concentration of phytanic acid.[1][2][3] This pathway serves as a functional reserve to handle excess phytanic acid.[1][2][3]

Leucine Catabolism: An Indirect Association

Leucine is an essential branched-chain amino acid. Its catabolism is a multi-step process that primarily yields acetyl-CoA and acetoacetate. While the direct conversion of leucine to this compound is not a recognized major metabolic pathway in humans, intermediates in leucine degradation are linked to the production of other organic acids, particularly in the context of certain inborn errors of metabolism.

Specifically, the accumulation of metabolites such as 3-methylcrotonyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), due to enzymatic defects in the leucine degradation pathway, can lead to the formation of compounds like 3-methylglutaconic acid.[4][5][6] While this compound is not a primary product of these alternative pathways, its detection in urinary organic acid profiles may be part of a broader metabolic derangement and is important for the differential diagnosis of organic acidurias.

Quantitative Data

The urinary excretion of this compound is significantly elevated in patients with Refsum disease compared to healthy individuals. The following tables summarize the available quantitative data.

Table 1: Urinary this compound Excretion in Refsum Disease

| Parameter | Value | Reference |

| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | [1][2][3] |

| 20.4 (8.3–57.4) µmol PA/day | [1][2][3] | |

| Increase in 3-MAA excretion during fasting (56h) | 208 ± 58% | [1][2][3] |

PA: Phytanic Acid equivalent

Table 2: Reference Ranges for Urinary this compound in a Healthy Pediatric Population

| Age Group | Mean ± SD (µmol/mmol creatinine) | Reference |

| 1 day - 1 year | Data not specified | [7] |

| >1 year | Data not specified | [7] |

| 2 days - 15 years | Detected in 60-80% of samples | [2][8][9] |

Note: Specific mean and standard deviation values for different pediatric age groups were not consistently provided across the cited literature. One study identified this compound in 60-80% of urine samples from a healthy pediatric population in Iran.[2][8][9]

Experimental Protocols

The quantification of this compound in biological fluids, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader organic acid analysis.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

-

Volume: A urine volume corresponding to a specific amount of creatinine (B1669602) (e.g., normalized to 1 µmol of creatinine) is used to account for variations in urine concentration.[10]

-

Internal Standard: An internal standard (e.g., a stable isotope-labeled version of an organic acid or a non-endogenous dicarboxylic acid) is added to each sample to correct for variations in extraction and derivatization efficiency.

-

pH Adjustment: The urine sample is acidified to a pH of approximately 1-2 with hydrochloric acid.

2. Extraction:

-

Liquid-Liquid Extraction: The acidified urine is extracted with an organic solvent, typically ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether. This step isolates the organic acids from the aqueous urine matrix.

-

Drying: The organic extract is dried, often using anhydrous sodium sulfate, to remove any residual water.

3. Derivatization:

-

Purpose: Organic acids are often not volatile enough for direct GC analysis. Derivatization converts them into more volatile and thermally stable derivatives.

-

Reagents: A common derivatization procedure involves two steps:

-

Oximation: Treatment with a methoxylamine hydrochloride solution to protect keto groups.

-

Silylation: Treatment with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers.[4][7]

-

-

Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.

4. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl methylpolysiloxane column). The different organic acid derivatives are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the 3-MAA derivative to the peak area of the internal standard.

Conclusion

The primary endogenous source of this compound in humans is the ω-oxidation of phytanic acid, a pathway that becomes particularly significant in the context of Refsum disease. While intermediates of leucine catabolism can lead to the formation of other organic acids, a direct and substantial contribution to the endogenous pool of this compound from this pathway is not well-established. The quantification of this compound in urine by GC-MS is a valuable tool for the diagnosis and monitoring of inborn errors of metabolism. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important biomarker.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]

- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 9. rbmb.net [rbmb.net]

- 10. HMG-CoA - Wikipedia [en.wikipedia.org]

The Role of 3-Methyladipic Acid in Refsum's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum's disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1][2][3] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the alpha-oxidation of phytanic acid.[1][3] The buildup of phytanic acid leads to a range of clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[1][4] While the primary metabolic defect in Refsum's disease lies in the alpha-oxidation pathway, an alternative pathway, omega-oxidation, plays a crucial role in the metabolism of phytanic acid, leading to the formation of various metabolites, including 3-methyladipic acid (3-MAA). This technical guide provides an in-depth exploration of the link between this compound and Refsum's disease, focusing on its biochemical significance, diagnostic utility, and the analytical methods for its detection.

Phytanic Acid Metabolism: Alpha- and Omega-Oxidation Pathways

Under normal physiological conditions, the degradation of phytanic acid is primarily carried out through the alpha-oxidation pathway within the peroxisomes.[5][6] However, due to the presence of a methyl group on the beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation.[7]

Alpha-Oxidation Pathway:

-

Activation: Phytanic acid is first converted to phytanoyl-CoA.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PhyH) to 2-hydroxyphytanoyl-CoA.[5]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.[5]

-

Oxidation: Pristanal is oxidized to pristanic acid.[5]

-

Beta-Oxidation: Pristanic acid, now lacking the beta-methyl group, can be degraded via peroxisomal beta-oxidation.[8]

In Refsum's disease, the deficiency of PhyH blocks this pathway, leading to the accumulation of phytanic acid.[1][3]

Omega-Oxidation Pathway:

As a compensatory mechanism, the omega-oxidation pathway becomes more prominent for phytanic acid metabolism in individuals with Refsum's disease.[8][9] This pathway involves the oxidation of the terminal methyl group of the fatty acid.

-

Hydroxylation: The omega-carbon of phytanic acid is hydroxylated.

-

Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming a dicarboxylic acid.

-

Beta-Oxidation: This dicarboxylic acid can then undergo beta-oxidation from the omega-end, leading to the formation of shorter-chain dicarboxylic acids, including this compound.[10]

The following diagram illustrates the metabolic fate of phytanic acid, highlighting the formation of this compound in Refsum's disease.

Caption: Metabolic fate of phytanic acid, showing the blocked alpha-oxidation in Refsum's disease and the compensatory omega-oxidation pathway leading to this compound.

Quantitative Data on this compound in Refsum's Disease

The excretion of this compound in the urine of patients with Refsum's disease is significantly elevated and correlates with the plasma levels of phytanic acid. This makes 3-MAA a valuable biomarker for monitoring the disease and the effectiveness of dietary therapy.

| Parameter | Value | Reference |

| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | [8][9] |

| Correlation of 3-MAA excretion with plasma PA levels | r = 0.61; P = 0.03 | [8][9] |

| Increase in 3-MAA excretion during fasting (56h) | 208 ± 58% | [8][9] |

| Increase in plasma PA during fasting (56h) | 158 (125–603)% | [8][9] |

Table 1: Quantitative data on this compound and Phytanic acid in Adult Refsum Disease.

Experimental Protocols for the Analysis of this compound

The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS).[11]

1. Sample Collection and Preparation:

-

Sample Type: A random urine sample is collected in a sterile, preservative-free container.[12]

-

Storage: The urine sample should be stored frozen at -20°C or lower prior to analysis to ensure stability.[12]

-

Initial Processing:

-

Thaw the urine sample at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge at low temperature and high speed (e.g., 10,000 rpm for 3 minutes) to remove particulate matter.[13]

-

Transfer the supernatant to a clean tube for extraction.

-

2. Extraction of Organic Acids:

Liquid-liquid extraction is commonly used to isolate organic acids from the aqueous urine matrix.

-

Acidification: Acidify the urine sample (e.g., 200 µL) to a pH below 2 with hydrochloric acid (HCl). This converts the organic acid salts to their more organic-soluble free acid form.

-

Salting out: Add sodium chloride to saturate the aqueous phase, which reduces the solubility of organic acids in water and improves extraction efficiency.

-

Solvent Extraction: Add an organic solvent such as ethyl acetate (B1210297) (e.g., 600 µL).[13]

-

Vortexing: Vortex the mixture thoroughly for at least 1 minute to ensure efficient partitioning of the organic acids into the organic layer.[13]

-

Centrifugation: Centrifuge to separate the aqueous and organic layers.

-

Collection: Carefully collect the upper organic layer (supernatant).[13]

-

Repeat Extraction: Repeat the extraction process with a fresh aliquot of the organic solvent to maximize the recovery of organic acids.[13]

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35°C).[13]

3. Derivatization:

Organic acids are not volatile enough for GC analysis and must be chemically modified to increase their volatility. Silylation is a common derivatization method.

-

Reagents: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, and a solvent like pyridine (B92270) or hexane.[13][14]

-

Procedure:

-

Cooling: Allow the sample to cool to room temperature before analysis.

4. GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[11][14]

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., Thermo TG-5 MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points. An example program could be: initial temperature of 70°C for 2 minutes, ramp to 155°C at 4°C/min, hold for 2 minutes, ramp to 170°C at 4°C/min, hold for 2 minutes, and then ramp to a final temperature.[15]

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Scan Mode: The mass spectrometer is typically operated in full scan mode to acquire a mass spectrum for each eluting compound, allowing for identification based on fragmentation patterns.[12]

-

Identification: The mass spectrum of this compound is compared to a library of known spectra for positive identification.

-

The following diagram outlines the experimental workflow for the analysis of urinary this compound.

Caption: A simplified workflow for the analysis of this compound in urine using GC-MS.

Signaling Pathways and Potential Toxicity of this compound

The current body of research primarily focuses on this compound as a biomarker for phytanic acid metabolism in Refsum's disease. There is limited direct evidence to suggest that this compound itself has significant signaling functions or is a primary contributor to the pathology of the disease.

The neurological and cellular damage in Refsum's disease is largely attributed to the toxic effects of phytanic acid accumulation.[1][3] Phytanic acid has been shown to induce mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and disrupt calcium homeostasis.

While the direct toxicity of this compound has not been extensively studied, as a dicarboxylic acid, its accumulation could potentially have metabolic consequences. Dicarboxylic acids can be metabolized through peroxisomal beta-oxidation, and their excessive presence might compete with the metabolism of other fatty acids. However, in the context of Refsum's disease, the levels of this compound are a consequence of the primary metabolic block and are likely of much lower pathological significance than the massively elevated levels of phytanic acid.

Further research is needed to elucidate any potential direct cellular effects of this compound and to determine if it plays any active role in the pathophysiology of Refsum's disease beyond being a metabolic byproduct.

Conclusion

This compound is a key metabolite in the alternative omega-oxidation pathway of phytanic acid metabolism. In Refsum's disease, where the primary alpha-oxidation pathway is deficient, the production and urinary excretion of this compound are significantly increased. This makes it a valuable and reliable biomarker for diagnosing and monitoring the disease, as well as for assessing the efficacy of dietary interventions aimed at reducing phytanic acid intake. The analysis of this compound is robustly performed using GC-MS, with well-established protocols for sample preparation and analysis. While the direct pathological role of this compound itself appears to be limited, its strong correlation with phytanic acid levels underscores its importance in the clinical management of Refsum's disease. Future research could further explore any subtle metabolic effects of this compound accumulation, which may provide a more complete understanding of the complex metabolic dysregulation in this rare disorder.

References

- 1. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 2. Phytanic Acid Intake and Lifestyle Modifications on Quality of Life in Individuals with Adult Refsum Disease: A Retrospective Survey Analysis [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. 3-Methyladipate excretion in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 12. metbio.net [metbio.net]

- 13. aurametrix.weebly.com [aurametrix.weebly.com]

- 14. erndim.org [erndim.org]

- 15. researchgate.net [researchgate.net]

The Metabolic Genesis of Urinary 3-Methyladipic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urinary 3-methyladipic acid (3-MAA) serves as a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Adult Refsum Disease (ARD). This dicarboxylic acid is not a product of mainstream metabolic pathways but rather arises from an alternative route of fatty acid oxidation. This technical guide provides a comprehensive overview of the metabolic origins of 3-MAA, detailing the enzymatic steps involved in its formation. Furthermore, it presents quantitative data on urinary 3-MAA levels in both physiological and pathological states, alongside detailed experimental protocols for its detection and quantification. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development investigating disorders of fatty acid metabolism.

Introduction

This compound (3-methylhexanedioic acid) is a seven-carbon, methyl-branched dicarboxylic acid.[1][2] In healthy individuals, it is typically present in urine at very low concentrations. However, its excretion can be significantly elevated in specific metabolic disorders, making it a key diagnostic marker. The primary metabolic precursor to 3-MAA is phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and the fat of ruminant animals.[3] The accumulation of phytanic acid is the hallmark of Adult Refsum Disease, a rare, autosomal recessive neurological disorder.[4]

The Metabolic Pathway of this compound Formation

Under normal physiological conditions, phytanic acid is metabolized via the alpha-oxidation pathway within the peroxisomes. This pathway is necessary because the methyl group on the beta-carbon of phytanic acid prevents its direct degradation through beta-oxidation.[5]

In individuals with Adult Refsum Disease, there is a deficiency in the enzyme phytanoyl-CoA hydroxylase (PAHX), a key component of the alpha-oxidation pathway.[4] This enzymatic block leads to the accumulation of phytanic acid in plasma and tissues. To compensate, the body utilizes an alternative, microsomal pathway known as omega-oxidation.[3][6] This pathway, which normally plays a minor role in fatty acid metabolism, becomes the primary route for phytanic acid degradation in ARD patients.

The omega-oxidation of phytanic acid proceeds as follows:

-

Omega-Hydroxylation: The terminal methyl group (omega-carbon) of phytanic acid is hydroxylated to form ω-hydroxyphytanic acid. This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4F subfamily (CYP4F2, CYP4F3A, CYP4F3B) and CYP4A11.[7]

-

Oxidation to a Dicarboxylic Acid: The newly formed hydroxyl group is then oxidized first to an aldehyde and subsequently to a carboxylic acid, resulting in the formation of a dicarboxylic acid, 3-methyl-3-carboxypentadecanedioic acid.

-